molecular formula C12H15N3 B11775857 N-benzyl-1-(1H-imidazol-2-yl)ethanamine

N-benzyl-1-(1H-imidazol-2-yl)ethanamine

Cat. No.: B11775857
M. Wt: 201.27 g/mol
InChI Key: WZKUWQXJNOPQCW-UHFFFAOYSA-N
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Description

N-benzyl-1-(1H-imidazol-2-yl)ethanamine: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Chemistry: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and enhances its binding affinity compared to other similar compounds .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-1-(1H-imidazol-2-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14)

InChI Key

WZKUWQXJNOPQCW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)NCC2=CC=CC=C2

Origin of Product

United States

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